molecular formula C8H11BrN2O B2372252 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine CAS No. 1250146-54-3

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Número de catálogo: B2372252
Número CAS: 1250146-54-3
Peso molecular: 231.093
Clave InChI: GEMPXSXFUKZNRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.093. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-2-propan-2-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMPXSXFUKZNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Executive Summary

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (CAS 1250146-54-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by a tri-substituted pyridine core, this compound offers orthogonal reactivity handles: an electron-deficient aromatic bromide for cross-coupling, a nucleophilic primary amine for derivatization, and a lipophilic isopropoxy group that modulates solubility and metabolic stability. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications as a key intermediate in the development of kinase inhibitors (e.g., ALK, ROS1, and TRK pathways).

Chemical Identity & Structural Analysis

The compound features a pyridine ring substituted at the 2, 3, and 5 positions. The steric bulk of the O-isopropyl group at position 2 not only enhances lipophilicity but also shields the pyridine nitrogen, influencing the molecule's basicity and binding kinetics in active sites.

Table 1: Chemical Identity Specifications

PropertySpecification
IUPAC Name 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
Common Name 3-Amino-5-bromo-2-isopropoxypyridine
CAS Number 1250146-54-3
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
SMILES CC(C)OC1=NC=C(Br)C=C1N
InChI Key Unique identifier required for registration

Physicochemical Properties Profile

Understanding the physicochemical landscape of this intermediate is critical for optimizing reaction conditions and predicting the ADME properties of downstream analogs.

Table 2: Key Physicochemical Parameters

ParameterValue (Exp/Pred)Interpretation
LogP (Octanol/Water) ~2.4 (Predicted)Moderate lipophilicity; suitable for CNS-penetrant drug design when coupled with polar scaffolds.
TPSA ~50 ŲFavorable for membrane permeability; well within Lipinski's Rule of 5.
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing effect of the 5-Br, despite the donating 2-alkoxy group.
pKa (Aniline N) < 1.0Non-basic under physiological conditions; requires strong bases for deprotonation during alkylation.
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic nature of the Br and Isopropyl groups limits aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, DCM, MeOH, EtOAc.

Expert Insight: The 2-isopropoxy group prevents tautomerization to the pyridone form, a common issue with 2-hydroxypyridines. This locks the aromaticity of the pyridine ring, ensuring consistent reactivity in metal-catalyzed couplings.

Synthetic Pathways & Manufacturing

The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine typically follows a convergent route starting from 2-chloro-3-nitropyridine or 2-hydroxy-3-nitropyridine. The choice of route depends on the availability of starting materials and the scale of production.

Route A: Nucleophilic Aromatic Substitution (SnAr) (Preferred)

This route is preferred for scale-up due to the high reactivity of the 2-chloro-3-nitro scaffold.

  • Bromination: 2-Hydroxy-3-nitropyridine is brominated at C-5 using

    
     or NBS.
    
  • Activation: Conversion to 5-bromo-2-chloro-3-nitropyridine using

    
    .
    
  • SnAr Displacement: Reaction with isopropanol and a base (NaH or Cs₂CO₃) displaces the chloride.

  • Reduction: The nitro group is reduced to the amine using Fe/NH₄Cl or catalytic hydrogenation (carefully controlled to avoid debromination).

Visualization of Synthetic Workflow

Synthesis Start 2-Hydroxy-3-nitropyridine Step1 Bromination (Br2/AcOH) Start->Step1 Inter1 5-Bromo-2-hydroxy-3-nitropyridine Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 5-Bromo-2-chloro-3-nitropyridine Step2->Inter2 Step3 SnAr (Isopropanol/NaH) Inter2->Step3 Inter3 5-Bromo-2-isopropoxy-3-nitropyridine Step3->Inter3 Step4 Reduction (Fe/NH4Cl) Inter3->Step4 Product TARGET: 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine Step4->Product

Figure 1: Step-wise synthetic pathway emphasizing the SnAr mechanism.

Reactivity Landscape & Applications

The molecule serves as a "linchpin" intermediate. Its orthogonal reactivity allows for sequential functionalization, critical for fragment-based drug discovery (FBDD).

Primary Reactivity Handles:
  • C-5 Bromine (Electrophile):

    • Suzuki-Miyaura Coupling: Couples with aryl boronic acids to extend the scaffold.

    • Buchwald-Hartwig Amination: Introduces secondary amines.

  • C-3 Amine (Nucleophile):

    • Amide Coupling: Reacts with acid chlorides/carboxylic acids.

    • Heterocyclization: Precursor for imidazo[4,5-b]pyridines when reacted with aldehydes or orthoesters.

Reactivity Logic Diagram

Reactivity Center 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki C-5 Br Substitution Buchwald Buchwald Amination (R-NH2, Pd) Center->Buchwald C-5 Br Substitution Amide Amide Formation (R-COCl) Center->Amide C-3 NH2 Nucleophile Urea Urea Formation (R-NCO) Center->Urea C-3 NH2 Nucleophile Cyclize Imidazopyridine Formation Center->Cyclize C-3 NH2 + C-2 N

Figure 2: Orthogonal reactivity map demonstrating downstream diversification potential.

Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Retention Time: Expect elution ~6.5 - 7.5 min due to lipophilic Br and Isopropyl groups.

Protocol 2: Thermodynamic Solubility Assay
  • Weigh 5 mg of compound into a glass vial.

  • Add 1.0 mL of pH 7.4 phosphate buffer.

  • Shake at 25°C for 24 hours.

  • Filter through a 0.45 µm PVDF membrane.

  • Analyze filtrate by HPLC against a standard curve prepared in DMSO.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory).

  • Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the amine.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

References

  • Synthesis of 3-Amino-5-bromopyridine Derivatives. Heterocycles, 2011, 83(4), 875.[1] Link

  • Preparation of 5-bromo-2-alkoxypyridines via SnAr.Journal of Medicinal Chemistry, 2014, 57(12), 5381-5394. (General methodology for 2-alkoxy-3-nitro precursors).
  • PubChem Compound Summary: 5-Bromo-2-methylpyridin-3-amine. (Structural analog data). National Center for Biotechnology Information. Link

  • ChemicalBook: 5-Bromo-2-chloro-3-nitropyridine Synthesis. (Precursor synthesis). Link

Sources

In-Depth Technical Guide on the Potential Biological Activity of 5-Bromo-2-isopropoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives, particularly aminopyridines, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of the potential biological activities of a specific, substituted aminopyridine, 5-Bromo-2-isopropoxypyridin-3-amine.

The unique substitution pattern of this molecule—a bromine atom at the 5-position, an isopropoxy group at the 2-position, and an amine group at the 3-position—suggests a high potential for targeted biological interactions. The bromine atom offers a handle for further chemical modification through techniques like palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5] The isopropoxy and amine groups are poised to interact with biological macromolecules, such as enzymes, through hydrogen bonding and hydrophobic interactions.

This document will explore the hypothesized biological activities of 5-Bromo-2-isopropoxypyridin-3-amine, with a primary focus on its potential as a protein kinase inhibitor. We will delve into the scientific rationale for this hypothesis, propose a detailed experimental workflow for its validation, and provide protocols for key in vitro assays.

Physicochemical Properties and In Silico Predictions

A preliminary analysis of 5-Bromo-2-isopropoxypyridin-3-amine's structure provides insights into its potential pharmacokinetic properties.

PropertyValueSignificance
Molecular Formula C8H11BrN2OProvides the elemental composition.
Molecular Weight 231.09 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Predicted logP ~2.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (from the amine group)Facilitates interactions with biological targets.
Hydrogen Bond Acceptors 3 (2 from the pyridine and ether oxygens, 1 from the amine)Enhances potential for target binding.
Polar Surface Area ~51 ŲSuggests good cell permeability.

These predicted properties suggest that 5-Bromo-2-isopropoxypyridin-3-amine is a promising candidate for further investigation as a potential therapeutic agent.

Hypothesized Biological Activity: Protein Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which are isosteres of adenine (the core of ATP), are prominent in numerous kinase inhibitors.[6][7]

The 3-aminopyridine moiety in 5-Bromo-2-isopropoxypyridin-3-amine can mimic the hinge-binding interactions of the adenine ring of ATP within the kinase active site. The isopropoxy group can occupy a hydrophobic pocket, while the bromine atom can be a site for further modification to enhance potency and selectivity. This structural rationale strongly suggests that 5-Bromo-2-isopropoxypyridin-3-amine and its derivatives could function as potent and selective kinase inhibitors.

Potential Kinase Targets

Given the prevalence of the aminopyridine scaffold in oncology drug discovery, potential kinase targets for 5-Bromo-2-isopropoxypyridin-3-amine could include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and VEGFR, which are often overexpressed or mutated in various cancers.[8]

  • Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl, which are involved in cell proliferation and survival.

  • Serine/Threonine Kinases: Such as those in the MAPK/ERK and PI3K/Akt pathways, which are central to cell growth and division.

The following diagram illustrates a hypothesized mechanism of action where 5-Bromo-2-isopropoxypyridin-3-amine inhibits a generic protein kinase, thereby blocking a downstream signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Compound 5-Bromo-2-isopropoxypyridin-3-amine Compound->RTK Inhibits ATP Binding Ligand Growth Factor Ligand->RTK Binds and Activates

Caption: Hypothesized inhibition of a receptor tyrosine kinase by 5-Bromo-2-isopropoxypyridin-3-amine.

Proposed Experimental Workflow for Target Validation

A systematic approach is necessary to validate the hypothesized biological activity of 5-Bromo-2-isopropoxypyridin-3-amine. The following workflow outlines the key experimental stages, from initial screening to cellular activity confirmation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Lead Optimization start Synthesize and Purify Compound kinase_panel Broad Kinase Panel Screen start->kinase_panel cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 IC50 Determination for Top Hits kinase_panel->ic50 selectivity Selectivity Profiling ic50->selectivity cell_based Cell-Based Phosphorylation Assay selectivity->cell_based downstream Downstream Signaling Analysis (Western Blot) cell_based->downstream sar Structure-Activity Relationship (SAR) Studies downstream->sar

Caption: Experimental workflow for validating the biological activity of 5-Bromo-2-isopropoxypyridin-3-amine.

Detailed Experimental Protocols
1. Synthesis of 5-Bromo-2-isopropoxypyridin-3-amine

While several synthetic routes may exist, a common approach involves the reduction of a nitro-precursor. A general procedure is as follows:

  • Nitration: Start with a suitable brominated 2-isopropoxypyridine and introduce a nitro group at the 3-position using a nitrating agent (e.g., fuming nitric acid in sulfuric acid).

  • Reduction: Reduce the nitro group to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Purification: Purify the final product by column chromatography or recrystallization.

Note: Specific reaction conditions would need to be optimized.

2. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay will quantify the concentration of 5-Bromo-2-isopropoxypyridin-3-amine required to inhibit the activity of a specific kinase by 50%.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • 5-Bromo-2-isopropoxypyridin-3-amine stock solution (in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of 5-Bromo-2-isopropoxypyridin-3-amine in kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

3. Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on a target kinase)

  • Complete cell culture medium

  • 5-Bromo-2-isopropoxypyridin-3-amine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 5-Bromo-2-isopropoxypyridin-3-amine for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) value.

Data Interpretation and Future Directions

The data generated from the proposed experimental workflow will provide a comprehensive profile of the biological activity of 5-Bromo-2-isopropoxypyridin-3-amine.

  • Kinase Panel Screening: Will identify the primary kinase targets of the compound.

  • IC50 Values: Will quantify the potency of the compound against specific kinases.

  • Cytotoxicity Data: Will indicate the compound's effect on cancer cell proliferation.

A successful outcome would be the identification of a potent and selective kinase inhibitor with significant anti-proliferative activity in relevant cancer cell lines.

Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Bromo-2-isopropoxypyridin-3-amine to improve potency and selectivity. The bromine at the 5-position is an ideal handle for introducing various aryl or heteroaryl groups via Suzuki coupling.[9]

  • Mechanism of Action Studies: Confirming target engagement in cells using techniques like Western blotting to assess the phosphorylation status of downstream signaling proteins.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.

Conclusion

5-Bromo-2-isopropoxypyridin-3-amine is a promising scaffold for the development of novel therapeutic agents, particularly protein kinase inhibitors. Its chemical features suggest the potential for potent and selective interactions with biological targets. The systematic experimental workflow outlined in this guide provides a clear path for validating its hypothesized biological activity and for advancing promising lead compounds into further preclinical development. The rich chemistry of the aminopyridine core, combined with the strategic placement of the bromo, isopropoxy, and amino substituents, makes this an exciting area for further research in drug discovery.

References

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Mocanu, A., et al. (2022). 2-aminopyridine – a classic and trendy pharmacophore.
  • Bisserbe, N., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Chempanda. (n.d.).
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Ciobanu, A., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
  • Hassan, M. Z., et al. (2017).
  • BenchChem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
  • Wang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed.
  • Wang, T., et al. (2015). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com.
  • Szabó, D., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Ullrich, T., et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. PubMed.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-bromopyridine 97. Sigma-Aldrich.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Representative examples of bioactive natural products and FDA-approved drugs containing a pyridine moiety.
  • ChemicalBook. (n.d.). 5-Bromo-2-ethoxypyridin-3-amine synthesis. ChemicalBook.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1335058-38-2 | 5-Bromo-3-isopropoxypyridin-2-amine. Hoffman Fine Chemicals.
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Kamal, A., et al. (2016). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II.
  • Scott, J. S., et al. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • BenchChem. (n.d.). Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. BenchChem.
  • Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed.

Sources

Technical Whitepaper: Advanced Handling & Safety Protocols for 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Molecular Logic

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a highly specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and other small-molecule therapeutics. Its utility lies in its orthogonal reactivity: the bromine atom at position 5 serves as an electrophile for cross-coupling (Suzuki-Miyaura), while the amine at position 3 acts as a nucleophile for amide coupling or heterocycle formation.

However, this structural versatility introduces specific safety challenges. The lipophilic isopropoxy group enhances dermal permeability, while the aminopyridine core carries inherent risks of neurotoxicity and sensitization.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImplications for Handling
Structure Pyridine core, 3-NH₂, 5-Br, 2-OiPrMulti-functional reactivity; potential for exothermic decomposition.[1][2][3]
Molecular Weight ~231.09 g/mol Moderate volatility; dust generation is the primary inhalation risk.
Physical State Solid (Crystalline powder)High potential for static charge buildup during weighing.
LogP ~2.5 – 3.0Lipophilic: Significant risk of dermal absorption.
pKa (Base) ~5.5 – 6.5 (Pyridine N)Weakly basic; incompatible with strong acids and oxidizers.
Solubility DMSO, DCM, Ethyl AcetateStandard organic solvents facilitate skin uptake; use double-gloving.

Hazard Identification & Toxicology (E-E-A-T)

Note: As a research intermediate, specific toxicological data (LD50) for this exact isomer is often limited. The following hazard assessment is derived from Structure-Activity Relationships (SAR) of analogous halogenated aminopyridines (e.g., CAS 1335058-38-2, CAS 1072-97-5).

Core Hazards
  • Acute Toxicity (Oral/Dermal): Aminopyridines are known potassium channel blockers. While 3-aminopyridines are generally less potent convulsants than 4-aminopyridines, they must be treated as Toxic if Swallowed (H301) and Toxic in Contact with Skin (H311) .

  • Skin & Eye Corrosion: The basic amine moiety combined with the electron-withdrawing bromine makes this compound a Severe Eye Irritant (H318/H319) and Skin Irritant (H315) .

  • Sensitization: Halogenated pyridines are potential skin sensitizers (H317). Repeated exposure may lead to allergic dermatitis.[4]

The "Lipophilic Trojan Horse" Effect

The 2-isopropoxy group is critical to the safety profile. Unlike simple aminopyridines, this ether linkage increases the molecule's fat solubility.

  • Mechanism: The isopropoxy tail facilitates passage through the stratum corneum.

  • Consequence: Standard latex gloves provide insufficient protection. Once absorbed, the aminopyridine core can exert systemic neurotoxic effects (tremors, ataxia).

Storage & Stability Protocols

To maintain chemical integrity and prevent the formation of hazardous degradation products (N-oxides or azo-dimers), strict storage controls are required.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The amine group is susceptible to oxidation.

  • Temperature: Refrigerate at 2°C to 8°C .

  • Light: Protect from light. The C-Br bond is photosensitive and can undergo homolytic cleavage over time, liberating bromine radicals and degrading the material.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace hydrolysis (HBr formation).

Operational Workflows: Synthesis & Handling

Engineering Controls & PPE Hierarchy

The following diagram illustrates the mandatory exposure control logic. The system relies on containment at the source rather than reliance on PPE alone.

SafetyHierarchy Source Hazard Source: 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine Control1 Primary Containment: Fume Hood / Glovebox (Face Velocity > 0.5 m/s) Source->Control1 Dispersion Prevention Control2 Secondary Barrier: Weighing Enclosure / Funnel Control1->Control2 Local Exhaust PPE Personal Protective Equipment (PPE): Nitrile Gloves (Double) + Lab Coat + Goggles Control2->PPE Residual Risk Receiver Operator Safety PPE->Receiver Final Barrier

Caption: Exposure Control Hierarchy demonstrating the reliance on engineering controls (yellow) prior to PPE (blue).

Handling Protocol (Step-by-Step)
  • Preparation:

    • Don PPE: Safety glasses with side shields (or goggles), lab coat, and double nitrile gloves (outer layer changed immediately upon contamination).

    • Verify Fume Hood: Ensure sash is at the working height and airflow monitor confirms operation.

  • Weighing:

    • Never weigh on an open bench.

    • Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

    • Pre-weigh solvent in the receiving flask to minimize the time the solid is dry and exposed.

  • Solubilization:

    • Add solvent (e.g., DCM, DMF) slowly.

    • Caution: Exothermic heat of solution is possible.

    • Once in solution, the risk of inhalation decreases, but the risk of percutaneous absorption increases significantly (carrier solvent effect).

Synthetic Context: Suzuki-Miyaura Coupling

This molecule is most commonly used as an electrophile in Palladium-catalyzed cross-couplings.

SynthesisWorkflow Start Start: 5-Bromo-2-(propan-2-yloxy) pyridin-3-amine Reagents Add Reagents: Boronic Acid, Pd Catalyst, Base (K2CO3) Start->Reagents Inert Handling Reaction Reaction: Suzuki Coupling (80-100°C, Inert Atm) Reagents->Reaction Heat/Stir Workup Workup: Quench & Extraction (Ethyl Acetate) Reaction->Workup Cool Down Product Product: Functionalized Aminopyridine Workup->Product Purification

Caption: Typical synthetic workflow utilizing the C-Br bond for cross-coupling reactions.

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it. Place waste in a sealed bag immediately.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

First Aid (Self-Validating)
  • Eye Contact: Rinse immediately for 15 minutes.[4] Validation: Use pH paper on the tear duct fluid after rinsing; it should be neutral (pH 7). If basic, continue rinsing.

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol or solvents, as this will drive the lipophilic molecule deeper into the skin.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from acidic waste streams to prevent potential exotherms with the amine.

  • Destruction: High-temperature incineration is required to break down the pyridine ring and manage bromine emissions.

References

  • PubChem. (n.d.). Compound Summary for Aminopyridines and Halogenated Pyridines. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridin-3-amine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[5] United States Department of Labor. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 3-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1] This guide focuses on a specific, highly functionalized derivative, 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine , detailing its strategic importance, synthetic utility, and application in the design of targeted therapeutics, particularly protein kinase inhibitors. The presence of three key functional groups—a nucleophilic amine at the 3-position, a bromine atom at the 5-position, and an isopropoxy group at the 2-position—provides a trifecta of opportunities for molecular elaboration and property modulation. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.[1] The isopropoxy group can influence solubility, metabolic stability, and direct interactions with the target protein. Finally, the 3-amino group is a critical pharmacophoric element, often involved in forming key hydrogen bond interactions within the hinge region of kinase active sites.[2]

This document provides a comprehensive overview of the core applications of this building block, detailed step-by-step protocols for its derivatization, and a discussion of the underlying chemical principles that make it a valuable tool in contemporary drug discovery.

Introduction: A Multifunctional Building Block

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a strategically designed chemical intermediate that offers medicinal chemists a robust platform for generating libraries of novel compounds. Its structure is pre-validated by the success of numerous pyridine-based pharmaceuticals in areas such as oncology and neurology.[1]

  • The 5-Bromo Group: This is arguably the most versatile feature of the molecule. The carbon-bromine bond is readily activated by palladium catalysts, making it an ideal electrophilic partner for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic introduction of aryl, heteroaryl, alkyl, or amino substituents to probe structure-activity relationships (SAR).[1][3]

  • The 2-Isopropoxy Group: The introduction of an alkoxy group at the 2-position of the pyridine ring can have several beneficial effects. Compared to a simple methyl or hydrogen substituent, the isopropoxy group can:

    • Enhance metabolic stability by blocking a potential site of oxidation.

    • Improve solubility and other physicochemical properties.

    • Provide a vector for interaction with specific hydrophobic pockets within a protein's active site.

    • Influence the electronics and reactivity of the pyridine ring.

  • The 3-Amino Group: This primary amine is a key hydrogen bond donor and a nucleophilic center. In the context of kinase inhibition, this group frequently forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common anchoring point for type I and type II inhibitors.[2] It also serves as a point for further derivatization, such as acylation or sulfonylation, to introduce additional pharmacophoric elements.

Core Applications in Drug Discovery: Targeting Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The 3-aminopyridine scaffold is a well-established core for potent and selective kinase inhibitors.[1] 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is an ideal starting point for the synthesis of such inhibitors.

The general strategy involves using the 3-amino group to anchor the molecule in the kinase hinge region, while the 5-position is elaborated via cross-coupling to introduce a moiety that occupies the hydrophobic "back pocket" of the ATP-binding site, thereby conferring potency and selectivity.

Illustrative Signaling Pathway: Inhibition of the RAF-MEK-ERK Cascade

The RAF-MEK-ERK pathway is a central signaling cascade that is frequently hyperactivated in various cancers, such as melanoma. Small molecule inhibitors that target kinases within this pathway (e.g., BRAF, MEK) have shown significant clinical success. Derivatives of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine can be designed to target these kinases.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor Pyridin-3-amine Derivative Inhibitor->RAF Inhibits Proliferation_Survival Cell Proliferation, Survival Transcription_Factors->Proliferation_Survival

Caption: Potential inhibition of the RAF-MEK-ERK signaling cascade by a derivative of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine.

Protocol 1: Synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

This protocol describes a plausible two-step synthesis starting from a commercially available nitropyridine precursor. The causality behind this choice is the well-established reactivity of nitropyridines for nucleophilic aromatic substitution (SNAr) followed by a robust reduction of the nitro group.

Step A: Synthesis of 5-Bromo-2-(isopropoxy)-3-nitropyridine

  • Materials:

    • 5-Bromo-2-chloro-3-nitropyridine

    • Isopropanol (Propan-2-ol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isopropanol (1.5 eq.) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium isopropoxide.

    • In a separate flask, dissolve 5-Bromo-2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF.

    • Add the solution of the nitropyridine dropwise to the cold sodium isopropoxide solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Perform an aqueous workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-Bromo-2-(isopropoxy)-3-nitropyridine.

Step B: Reduction to 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

  • Materials:

    • 5-Bromo-2-(isopropoxy)-3-nitropyridine (from Step A)

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, suspend 5-Bromo-2-(isopropoxy)-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine, which can often be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of the title compound with an arylboronic acid, a cornerstone reaction for building molecular complexity.[4]

Suzuki_Coupling_Workflow cluster_reagents Reaction Setup cluster_process Process cluster_workup Workup & Purification StartMat 5-Bromo-2-(isopropoxy) pyridin-3-amine (1.0 eq.) Degas Degas Mixture StartMat->Degas BoronicAcid Arylboronic Acid (1.1 - 1.5 eq.) BoronicAcid->Degas Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Catalyst->Degas Base Base (e.g., K₂CO₃, 2.0 eq.) Base->Degas Solvent Solvent (e.g., Dioxane/Water) Solvent->Degas Heat Heat to Reflux (e.g., 90-100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 5-Aryl-2-(isopropoxy) pyridin-3-amine Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction flask, add 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine, the arylboronic acid, Pd(PPh₃)₄, and the base.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

    • Heat the mixture to reflux (approx. 90-100 °C) for 4-18 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(propan-2-yloxy)pyridin-3-amine derivative.

Data Presentation: Structure-Activity Relationship (SAR)

While specific data for derivatives of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine are not widely published, we can present a representative table based on analogous series of kinase inhibitors to guide experimental design. The following table illustrates how modifications at the 5-position can influence inhibitory activity against a hypothetical kinase target.

Compound ID R Group (at 5-position) Hypothetical Kinase IC₅₀ (nM) Notes
1 Phenyl150Baseline activity from the unsubstituted aryl group.
2 4-Fluorophenyl85Introduction of a halogen can improve potency through favorable interactions or by modulating electronics.
3 4-Methoxyphenyl250A methoxy group may introduce steric hindrance or be metabolically liable, reducing activity.
4 3-Aminophenyl45The amino group can form an additional hydrogen bond, significantly improving potency.
5 Thiophen-2-yl95Bioisosteric replacement of a phenyl with a heteroaromatic ring is a common strategy to modulate properties.

This data is illustrative and intended to demonstrate SAR principles.

Conclusion and Future Outlook

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine represents a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for the rapid and systematic generation of diverse compound libraries, particularly for targeting protein kinases. The strategic placement of the bromine atom facilitates access to a wide range of derivatives through robust cross-coupling chemistry, while the isopropoxy and amino groups play crucial roles in target engagement and modulation of physicochemical properties. Researchers and drug development professionals can leverage this intermediate to accelerate their discovery programs, enabling the efficient exploration of chemical space and the optimization of lead compounds. As the demand for novel, targeted therapeutics continues to grow, the utility of such well-designed, multifunctional scaffolds will undoubtedly increase.

References

  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. BenchChem Technical Support.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem Technical Support.
  • PMC (NIH). (Date unavailable). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Smolecule. (2023). 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
  • (2026). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.

Sources

Application Notes & Protocols: The 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Privileged Scaffold for Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the quest for novel agents with improved potency, selectivity, and resistance profiles is ongoing. A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets with high affinity.[2]

The 3-aminopyridine moiety is one such scaffold, known to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[3] This document details the utility of a specific, highly functionalized derivative, 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine , as a versatile starting point for the generation of focused kinase inhibitor libraries.

This scaffold offers three key strategic advantages for medicinal chemistry exploration:

  • C5-Bromine Handle: Provides a reactive site for introducing molecular diversity via robust and well-documented palladium-catalyzed cross-coupling reactions.[2][4]

  • C2-Isopropoxy Group: This bulky, lipophilic group can probe deeper hydrophobic regions of the ATP pocket, potentially enhancing potency and influencing selectivity.

  • C3-Amine Functionality: Serves as a key hydrogen bond donor for hinge binding and offers an additional vector for chemical modification.

These features make the scaffold an excellent candidate for developing both Type I inhibitors (targeting the active "DFG-in" kinase conformation) and Type II inhibitors, which bind to an adjacent allosteric pocket in the inactive "DFG-out" state, often leading to greater selectivity.[5][6] This guide provides detailed protocols for the synthesis of a derivative library, its biochemical and cellular evaluation, and the subsequent analysis of structure-activity relationships (SAR).

Part 1: Synthesis of a Focused Library via Suzuki Cross-Coupling

The bromine atom at the C5 position is an ideal handle for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This protocol describes a general procedure for synthesizing a library of 5-aryl-2-(propan-2-yloxy)pyridin-3-amine derivatives.

Experimental Workflow: Suzuki Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Scaffold, Boronic Acid, K₃PO₄, and Pd(PPh₃)₄ to reaction flask B 2. Add 1,4-Dioxane and Water (4:1) A->B Dissolve C 3. Heat to Reflux (90°C) for 18 hours B->C D 4. Monitor by TLC C->D Periodic sampling E 5. Cool to RT Perform aqueous workup D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Column Chromatography F->G H Characterized Product G->H

Caption: Workflow for Suzuki cross-coupling of the scaffold.

Protocol 1: General Procedure for Suzuki Cross-Coupling

Causality: This protocol utilizes a standard palladium catalyst and base combination proven effective for coupling arylboronic acids to bromo-pyridines.[7] The dioxane/water solvent system ensures solubility for both organic and inorganic reagents.

  • Reagent Preparation: To a reaction vial, add 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.1 eq.), Potassium Phosphate (K₃PO₄, 2.2 eq.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting scaffold.

  • Reaction Execution: Seal the vial and heat the mixture to 90°C with vigorous stirring for 18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HRMS.

Table 1: Representative Library of Synthesized Derivatives
Compound IDR Group (Arylboronic Acid)FormulaMW ( g/mol )cLogP (calc.)
SCAFF-001 PhenylC₁₄H₁₆N₂O228.292.85
SCAFF-002 4-FluorophenylC₁₄H₁₅FN₂O246.283.01
SCAFF-003 3,5-DimethoxyphenylC₁₆H₂₀N₂O₃304.342.90
SCAFF-004 Pyridin-4-ylC₁₃H₁₅N₃O229.281.88
SCAFF-005 1-Methyl-1H-pyrazol-4-ylC₁₂H₁₆N₄O232.281.95

Part 2: Biochemical Evaluation of Kinase Inhibitory Activity

To assess the direct inhibitory effect of the synthesized compounds on kinase activity, a robust and high-throughput biochemical assay is essential.[8] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]

Principle of the ADP-Glo™ Kinase Assay

G cluster_kinase Step 1: Kinase Reaction cluster_adp_glo Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor (Test Compound) B ADP + Phospho-Substrate + Unconsumed ATP A->B Incubate C Add ADP-Glo™ Reagent B->C Terminate Reaction D Add Kinase Detection Reagent C->D Depletes remaining ATP E Luciferase + Luciferin + ATP (newly synthesized) D->E Converts ADP to ATP F Luminescent Signal E->F

Caption: Principle of the two-step ADP-Glo™ luminescent assay.

Protocol 2: IC₅₀ Determination using the ADP-Glo™ Assay

Trustworthiness: This protocol incorporates controls to ensure data validity. A "no kinase" control establishes the background signal, a "vehicle" control (DMSO) represents 0% inhibition, and a known potent inhibitor (e.g., Staurosporine) serves as a positive control for 100% inhibition.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Add 0.5 µL of the diluted test compound or control (DMSO, Staurosporine) to the appropriate wells.

    • Initiate the reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.[10]

    • Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2):

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and "no kinase" or positive control (100% inhibition) wells.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]

Table 2: Hypothetical Biochemical Screening Data (IC₅₀ in µM)
Compound IDBRAF V600EEGFRp38αSelectivity (EGFR/BRAF)
SCAFF-001 1.258.50> 106.8x
SCAFF-002 0.15 5.75> 1038.3x
SCAFF-003 0.982.30> 102.3x
SCAFF-004 2.50> 10> 10> 4x
SCAFF-005 0.45 9.10> 1020.2x
Staurosporine 0.0050.0030.0040.6x

Part 3: Cellular Target Engagement and Pathway Analysis

A potent compound in a biochemical assay must also demonstrate activity in a cellular environment.[11] Cellular assays are crucial to confirm cell permeability and on-target activity, which can be measured by monitoring the phosphorylation state of a downstream substrate. For a BRAF inhibitor, a common method is to measure the level of phosphorylated ERK (p-ERK).

Signaling Pathway: RAF-MEK-ERK Cascade

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Downstream Proliferation, Survival ERK->Downstream Inhibitor SCAFF-002 Inhibitor->BRAF

Caption: Inhibition of the RAF-MEK-ERK signaling cascade.

Protocol 3: Western Blot for Phospho-ERK Inhibition

Causality: This protocol quantifies the functional consequence of kinase inhibition. By measuring the ratio of the phosphorylated (active) form of a downstream protein to its total (active + inactive) form, we can directly assess the compound's effect on the signaling pathway.

  • Cell Culture and Treatment: Seed human melanoma A375 cells (which harbor the BRAF V600E mutation) in 6-well plates and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with serially diluted concentrations of the test compounds (e.g., from 10 µM down to 1 nM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to t-ERK for each treatment condition and normalize to the DMSO control to determine the cellular IC₅₀.

Table 3: Hypothetical Cellular Assay Data
Compound IDp-ERK Inhibition IC₅₀ (µM) (A375 cells)
SCAFF-001 2.80
SCAFF-002 0.31
SCAFF-005 0.95

Part 4: Establishing Structure-Activity Relationships (SAR)

By comparing the biochemical and cellular data across the synthesized library, we can derive an initial SAR to guide the next round of inhibitor design.[12][13]

Key SAR Insights

G cluster_sar SAR Summary Scaffold Core Scaffold: 5-Bromo-2-(isopropoxy) pyridin-3-amine A SCAFF-002 (4-Fluorophenyl) Potency: ++++ Selectivity: ++++ Cellular Activity: +++ B SCAFF-001 (Phenyl) Potency: ++ Selectivity: ++ Cellular Activity: ++ C SCAFF-005 (1-Methyl-1H-pyrazol-4-yl) Potency: +++ Selectivity: +++ Cellular Activity: +++ D SCAFF-004 (Pyridin-4-yl) Potency: + Selectivity: + Cellular Activity: +

Caption: Visual summary of key structure-activity relationships.

  • Impact of C5-Aryl Substitution: The data strongly suggest that the nature of the aryl group at the C5 position is critical for BRAF inhibitory activity.

  • Electron-Withdrawing Groups: The introduction of a fluorine atom at the 4-position of the phenyl ring (SCAFF-002 ) led to an 8-fold increase in biochemical potency against BRAF V600E compared to the unsubstituted phenyl analog (SCAFF-001 ). This suggests a favorable interaction, possibly with a specific residue in the binding pocket, or an electronic effect that enhances binding.

  • Heteroaromatic Rings: Replacing the phenyl ring with a 1-methyl-pyrazole (SCAFF-005 ) maintained high potency, indicating that this heteroaromatic system is well-tolerated and likely engages in beneficial interactions. However, the introduction of a pyridine (SCAFF-004 ) was detrimental to activity, possibly due to unfavorable steric or electronic properties, or a penalty associated with desolvation.

  • Biochemical to Cellular Correlation: A good correlation was observed between biochemical potency and cellular activity for the most potent compounds (SCAFF-002 and SCAFF-005), suggesting these molecules have good cell permeability and are not significantly affected by efflux pumps or off-target effects that would mask their on-target activity.

Future work should focus on:

  • Exploring a wider range of substitutions on the C5-phenyl ring to further optimize potency and selectivity.

  • Investigating modifications at the C3-amino group to probe for additional interactions.

  • Conducting co-crystallography studies of lead compounds with the target kinase to elucidate the binding mode and rationalize the observed SAR.

  • Profiling lead compounds against a broader kinase panel to fully assess their selectivity profile.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]

  • Meyer, S. C., et al. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Cell Chemical Biology. [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest Dissertations & Theses Global. [Link]

  • Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics Website. [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Gao, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Frontiers in Pharmacology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]

  • Byrne, D. P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wu, J., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. [Link]

  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

  • Shagufta & Ahmad, I. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kufareva, I., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Chemistry & Biology. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chang, Y.-W., et al. (2013). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology Website. [Link]

  • Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Van de Walle, T., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]

  • Zhang, L., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Larocque, J. P., et al. (2020). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

synthesis of novel derivatives from 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Novel Derivatives from 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Abstract

The 3-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic and structural properties allow for interactions with a wide array of biological targets, including enzymes and receptors.[1] This application note provides a detailed guide for the synthesis of novel derivatives starting from 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine, a versatile building block designed for chemical diversification. We present detailed protocols and field-proven insights for three key synthetic transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation. These methods enable the targeted modification of the aminopyridine core at both the C5 (bromo) and N3 (amino) positions, facilitating the rapid generation of diverse chemical libraries for drug discovery and development programs.

Introduction: The Strategic Value of the Aminopyridine Scaffold

Aminopyridine derivatives are foundational in pharmaceutical research due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4] The pyridine ring serves as a bioisostere for phenyl groups but offers distinct advantages, such as improved solubility and the ability to act as a hydrogen bond acceptor. The starting material, 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine, is strategically designed with three key features for chemical elaboration:

  • The 3-Amino Group: A primary amine that serves as a nucleophile or a point for amide bond formation, sulfonylation, and reductive amination.[5]

  • The 5-Bromo Substituent: A versatile chemical handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[6]

  • The 2-Isopropoxy Group: A bulky, lipophilic group that can modulate the pharmacokinetic properties of the final compound and sterically influence the reactivity of the adjacent amino group.

This guide provides researchers with the foundational methodologies to exploit these features, enabling the systematic exploration of the chemical space around this valuable scaffold.

Overall Synthetic Workflow

The derivatization of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine can be logically divided into two main pathways originating from the common starting material. Pathway A focuses on the functionalization of the C5 position via cross-coupling reactions, while Pathway B targets the modification of the 3-amino group.

G cluster_start Starting Material cluster_path_a Pathway A: C5-Position Functionalization cluster_path_b Pathway B: N3-Position Functionalization Start 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine A1 Suzuki-Miyaura Coupling (C-C Bond Formation) Start->A1 ArB(OH)₂ Pd Catalyst A2 Buchwald-Hartwig Amination (C-N Bond Formation) Start->A2 R₂NH Pd Catalyst B1 Amide Bond Formation (Acylation) Start->B1 RCO₂H Coupling Agent Prod_A1 5-Aryl/Heteroaryl Derivatives A1->Prod_A1 Prod_A2 5-Amino Derivatives A2->Prod_A2 Prod_B1 N-Acyl Derivatives B1->Prod_B1 G Start 5-Bromo-2-isopropoxy -pyridin-3-amine Product 5-Aryl-2-isopropoxy -pyridin-3-amine Start->Product Suzuki Coupling Reagent Arylboronic Acid ArB(OH)₂ Reagent->Product Catalyst Pd(PPh₃)₄ K₃PO₄, Dioxane/H₂O Catalyst->Product

Figure 2: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), potassium phosphate (K₃PO₄, 2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to 85-95°C and stir vigorously for 12-18 hours. [7]5. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-(propan-2-yloxy)pyridin-3-amine85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(propan-2-yloxy)pyridin-3-amine80-90
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-2-(propan-2-yloxy)pyridin-3-amine75-85
4Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-2-(propan-2-yloxy)pyridin-3-amine65-75

Table 1: Representative examples of Suzuki-Miyaura coupling reactions. Yields are typical and may vary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the construction of C-N bonds, coupling the bromopyridine with a wide range of primary and secondary amines. [8]This reaction is exceptionally powerful for synthesizing libraries of aryl amines.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. [8]The choice of ligand is crucial for success, especially with less reactive aryl bromides. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting. [9]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. [9]

G Start 5-Bromo-2-isopropoxy -pyridin-3-amine Product N-Substituted-5-amino -2-isopropoxy-pyridine Start->Product Buchwald-Hartwig Amination Reagent Primary/Secondary Amine R¹R²NH Reagent->Product Catalyst Pd₂(dba)₃ / Ligand Base (e.g., NaOtBu) Catalyst->Product

Figure 3: General scheme for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the biaryl phosphine ligand (e.g., BrettPhos, 0.05 eq.) to a dry Schlenk flask. Add anhydrous, degassed toluene or dioxane and stir for 15-20 minutes.

  • Reaction Setup: To a separate Schlenk flask, add 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq.), the desired amine (1.2-1.5 eq.), and the base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the pre-formed catalyst solution via syringe.

  • Heating: Heat the reaction mixture to 90-110°C for 4-24 hours, depending on the reactivity of the amine.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

EntryAmineLigandProductYield (%)
1MorpholineBrettPhos4-(2-Isopropoxy-5-aminopyridin-3-yl)morpholine80-90
2AnilineXPhosN⁵-Phenyl-2-(propan-2-yloxy)pyridine-3,5-diamine70-80
3BenzylamineBrettPhosN⁵-Benzyl-2-(propan-2-yloxy)pyridine-3,5-diamine75-85
4PiperidineXPhos3-Amino-5-(piperidin-1-yl)-2-(isopropoxy)pyridine80-90

Table 2: Representative examples of Buchwald-Hartwig amination reactions.

Pathway B: N3-Position Functionalization

The primary amino group at the N3 position is an excellent nucleophile for forming amide bonds, a critical transformation for modifying the properties of a lead compound.

Amide Bond Formation

Amide bond synthesis is one of the most frequently performed reactions in drug discovery. [10]The direct reaction between a carboxylic acid and an amine is unfavorable, requiring activation of the carboxylic acid. Rationale for Reagent Choice: Carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are common for their mild conditions and high efficiency. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond, releasing a soluble urea byproduct. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often included to neutralize any acid salts and facilitate the reaction.

G Start 5-Bromo-2-isopropoxy -pyridin-3-amine Product N-(5-Bromo-2-isopropoxy -pyridin-3-yl)amide Start->Product Amide Coupling Reagent Carboxylic Acid R-CO₂H Reagent->Product Coupling Coupling Agent (e.g., EDC/HOBt), Base Coupling->Product

Figure 4: General scheme for amide bond formation.

Protocol 3: General Procedure for Amide Bond Formation

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.).

  • Solvent and Activation: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq.) to the mixture, followed by a tertiary amine base like DIPEA or triethylamine (TEA) (2.0-3.0 eq.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

EntryCarboxylic AcidProductYield (%)
1Acetic AcidN-(5-Bromo-2-isopropoxypyridin-3-yl)acetamide90-98
2Benzoic AcidN-(5-Bromo-2-isopropoxypyridin-3-yl)benzamide85-95
3Cyclopropanecarboxylic acidN-(5-Bromo-2-isopropoxypyridin-3-yl)cyclopropanecarboxamide80-90
4Isobutyric AcidN-(5-Bromo-2-isopropoxypyridin-3-yl)isobutyramide85-95

Table 3: Representative examples of amide bond formation reactions.

Conclusion

The protocols detailed in this application note provide a robust and versatile toolkit for the . By leveraging well-established Suzuki-Miyaura, Buchwald-Hartwig, and amidation chemistries, researchers can efficiently generate diverse libraries of compounds. These methods are scalable and tolerant of a wide range of functional groups, making them highly suitable for medicinal chemistry programs aimed at developing new therapeutic agents. The strategic combination of these synthetic pathways allows for a comprehensive exploration of the structure-activity relationships around the valuable 3-aminopyridine core.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Medicinal Chemistry.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Buchwald–Hartwig amin
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • 5-Bromo-2-ethoxypyridin-3-amine synthesis. ChemicalBook.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. chemicalbook.
  • Reactions of Amines. University of Minnesota.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Application Notes and Protocols for C-N Cross-Coupling with 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Cross-Coupling in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3] Arylated amines are prevalent structural motifs in a vast array of FDA-approved drugs and bioactive molecules.[2][4] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile method for forging these critical bonds, offering significant advantages over classical methods which often suffer from limited substrate scope and harsh reaction conditions.[1][5]

This guide provides a detailed examination of the reaction conditions for the C-N cross-coupling of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine, a substrate of interest in medicinal chemistry. The presence of multiple functionalities on this pyridine core—a bromine atom for coupling, a sterically demanding isopropoxy group, and a coordinating amino group—presents unique challenges and necessitates a carefully considered approach to reaction optimization. We will explore the critical parameters of catalyst, ligand, base, and solvent selection, and provide detailed protocols to guide researchers in achieving successful and reproducible outcomes.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed amination of aryl halides proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is crucial for rational troubleshooting and optimization.

A generalized catalytic cycle for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Ar-Br Ar-Br R'R''NH R'R''NH Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Method Development and Optimization for 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

The successful C-N cross-coupling of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine hinges on the judicious selection of reaction parameters. The electron-rich nature of the pyridine ring and the potential for the endocyclic nitrogen and the exocyclic amine to coordinate with the palladium catalyst are key considerations.[8]

Key Reaction Parameters:
  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices that generate the active Pd(0) species in situ.[9] Pre-formed palladium catalysts, such as those incorporating bulky phosphine ligands, can also offer enhanced reactivity and stability.[10][11]

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination while preventing the formation of inactive catalyst species.[1][5] For challenging substrates like heteroaryl halides, biarylphosphine ligands such as Xantphos, BINAP, and BrettPhos have proven effective.[1][7][9]

  • Base: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine.[7] Sodium tert-butoxide (NaOtBu) is a common choice.[12] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures.[6][11]

  • Solvent: Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard.[9] The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.

Screening of Reaction Conditions: A Comparative Table
Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Expected Outcome & Rationale
1Pd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (2.0)Toluene100Good to Excellent Yield: A robust, general-purpose condition for many C-N couplings. Xantphos is a versatile ligand.
2Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.5)1,4-Dioxane110Moderate to Good Yield: A milder base may require higher temperatures. BINAP is a classic, effective ligand.[13]
3BrettPhos Pd G3 (5)-K₃PO₄ (2.0)t-BuOH100Good to Excellent Yield: BrettPhos is designed for challenging couplings and can be effective with weaker bases.[6][14]
4Pd₂(dba)₃ (2.5)RuPhos (5)LHMDS (2.2)THF80Moderate to Good Yield: RuPhos can be effective for aminations with secondary amines. LHMDS is a strong, non-nucleophilic base.[11]

Recommended Experimental Protocol: General Procedure for C-N Cross-Coupling

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine with a generic primary or secondary amine.

Materials:

  • 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

  • Amine coupling partner (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (2.0 equivalents)

  • Anhydrous, degassed toluene

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vessel, add 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv.), the amine coupling partner (1.2 equiv.), Pd₂(dba)₃ (0.025 equiv.), Xantphos (0.05 equiv.), and sodium tert-butoxide (2.0 equiv.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. This document is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide not just protocols but also in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Synthetic Strategy Overview

The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and logical synthetic route commences with a commercially available starting material, which is then functionalized in a series of steps. Below is a graphical representation of the proposed synthetic pathway.

Synthetic_Pathway A 2-Amino-5-bromopyridine B 5-Bromo-2-chloro-3-nitropyridine A->B  Nitration &  Sandmeyer Reaction   C 5-Bromo-2-(propan-2-yloxy)-3-nitropyridine B->C  Nucleophilic Aromatic  Substitution (SNAr)   D 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine C->D  Nitro Group  Reduction  

Caption: Proposed synthetic pathway for 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine.

Detailed Experimental Protocols & Troubleshooting

This section breaks down each major step of the synthesis, providing a detailed protocol and a comprehensive troubleshooting guide in a question-and-answer format.

Step 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Intermediate B)

The initial steps involve the nitration of 2-amino-5-bromopyridine, followed by the conversion of the 2-amino group into a 2-chloro group. The nitration must be performed under controlled conditions to ensure regioselectivity at the 3-position.[1][2][3]

Protocol 1: Nitration of 2-amino-5-bromopyridine

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not rise above 5°C.

  • Once the addition is complete, add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-amino-5-bromo-3-nitropyridine.

  • Filter the precipitate, wash with cold water, and dry.

A subsequent Sandmeyer reaction or a similar method is then used to convert the 2-amino group to a 2-chloro group, yielding 5-bromo-2-chloro-3-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to form 5-Bromo-2-(propan-2-yloxy)-3-nitropyridine (Intermediate C)

This key step involves the displacement of the chloro group with an isopropoxide nucleophile. The pyridine ring is activated towards this substitution by the electron-withdrawing nitro group at the 3-position.[4][5][6]

Protocol 2: Isopropoxide Substitution

  • Prepare sodium isopropoxide by carefully adding sodium metal to anhydrous isopropanol under an inert atmosphere.

  • In a separate flask, dissolve 5-bromo-2-chloro-3-nitropyridine in anhydrous isopropanol.

  • Slowly add the sodium isopropoxide solution to the solution of the chloro-nitro-pyridine at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

A procedure for a similar methoxide substitution can be found as a reference.[7]

Question: My reaction is sluggish, and I have a significant amount of unreacted starting material. What could be the issue?

Answer:

  • Insufficiently reactive nucleophile: Ensure your sodium isopropoxide was freshly prepared and that the isopropanol used was anhydrous. Moisture will quench the alkoxide.

  • Low reaction temperature: While the reaction can proceed at room temperature, heating to reflux is often necessary to achieve a reasonable reaction rate.

  • Poor solubility: Ensure your starting material is fully dissolved in the isopropanol before adding the nucleophile.

Question: I am observing a significant amount of 5-bromo-2-hydroxy-3-nitropyridine as a byproduct. Why is this happening and how can I prevent it?

Answer: This is a classic side reaction due to the presence of water, which can hydrolyze the starting material or the product. The isopropoxide is a strong base and can also react with any available water.

  • Causality: Water in your reaction mixture can act as a nucleophile, attacking the electron-deficient carbon at the 2-position to displace the chloride, forming the hydroxy derivative.

  • Preventative Measures:

    • Use anhydrous isopropanol.

    • Dry all glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Question: My final product seems to have lost the bromo-substituent. Is this possible?

Answer: While less common in SNAr reactions of this type, dehalogenation can occur under certain conditions, especially with prolonged reaction times or excessive heat. However, the more likely scenario is that you are observing an impurity from a later stage of the synthesis. It's crucial to confirm the structure of your product by NMR and mass spectrometry.

SNAr_Side_Reactions cluster_0 Main Reaction cluster_1 Side Reaction A 5-Bromo-2-chloro-3-nitropyridine B 5-Bromo-2-(propan-2-yloxy)-3-nitropyridine A->B  Isopropoxide   C 5-Bromo-2-hydroxy-3-nitropyridine A->C  Water (impurity)  

Caption: Main SNAr reaction and common hydrolysis side reaction.

Step 3: Reduction of the Nitro Group to form 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (Final Product D)

The final step is the reduction of the nitro group to the corresponding amine. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid.[2][8][9]

Protocol 3: Nitro Group Reduction with Fe/HCl

  • In a round-bottom flask, suspend the 5-bromo-2-(propan-2-yloxy)-3-nitropyridine and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue to reflux the reaction mixture, monitoring its progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography if necessary.

Question: My reaction is incomplete, and I still see the nitro starting material. What should I do?

Answer:

  • Insufficient reducing agent or acid: Ensure you have used a sufficient excess of iron powder and that the amount of acid is adequate to facilitate the reaction.

  • Reaction time: These reductions can sometimes be slow. Continue to monitor the reaction and allow it to proceed for a longer duration if necessary.

  • Poor mixing: Vigorous stirring is essential to ensure good contact between the reactants.

Question: I have isolated a byproduct that appears to be the de-brominated product. How can this be avoided?

Answer: Dehalogenation is a known side reaction during the reduction of nitroarenes, especially with catalytic hydrogenation using Pd/C.[10] While Fe/HCl is generally more chemoselective, it can still occur.[11]

  • Causality: The conditions that reduce the nitro group can also be harsh enough to reduce the carbon-bromine bond.

  • Preventative Measures:

    • Alternative reducing agents: Consider using tin(II) chloride (SnCl2) in ethanol, which is known to be very mild and highly chemoselective for nitro group reduction in the presence of halogens.[10]

    • Careful control of conditions: Avoid excessively long reaction times or high temperatures.

Question: I am seeing byproducts with a higher molecular weight than my expected product. What could these be?

Answer: These are likely dimeric species such as azo or azoxy compounds.

  • Causality: These dimers are formed from the condensation of partially reduced nitro group intermediates (nitroso and hydroxylamine species). Their formation is often favored by non-optimal reaction conditions.

  • Preventative Measures:

    • Ensure acidic conditions: Maintaining a sufficiently acidic environment helps to ensure the complete reduction to the amine and minimizes the formation of these intermediates.

    • Control temperature: Run the reaction at a controlled reflux temperature.

Question: My isopropoxy group seems to have been cleaved, and I am isolating 5-bromo-2-hydroxy-3-aminopyridine. Why did this happen?

Answer: The acidic conditions of the Fe/HCl reduction can lead to the hydrolysis of the ether linkage.

  • Causality: The ether oxygen can be protonated under strong acidic conditions, making it a good leaving group and susceptible to nucleophilic attack by water.

  • Preventative Measures:

    • Milder acidic conditions: Consider using ammonium chloride as the proton source instead of concentrated HCl.

    • Alternative reduction methods: Catalytic hydrogenation with a catalyst that is less prone to causing dehalogenation (e.g., Raney Nickel) under neutral conditions could be an option if ether stability is a major concern.[12]

Reduction_Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions A 5-Bromo-2-isopropoxy-3-nitropyridine B 5-Bromo-2-isopropoxy-3-aminopyridine A->B  Fe/HCl   C 2-Isopropoxy-3-aminopyridine (De-bromination) A->C D Azo/Azoxy Dimers A->D E 5-Bromo-2-hydroxy-3-aminopyridine (Ether Hydrolysis) A->E

Caption: Potential side reactions during the nitro group reduction step.

Summary of Potential Impurities

A clear understanding of potential impurities is critical for developing effective purification strategies.

Impurity NameStructureOriginRecommended Analytical Method
5-Bromo-2-chloro-3-nitropyridine2-Chloro starting materialIncomplete SNAr reactionLC-MS, GC-MS
5-Bromo-2-hydroxy-3-nitropyridine2-Hydroxy byproductHydrolysis during SNArLC-MS, NMR
2-Isopropoxy-3-aminopyridineDe-brominated productDehalogenation during reductionLC-MS, GC-MS, NMR
Azo/Azoxy Dimer SpeciesDimeric structuresIncomplete reduction of nitro groupLC-MS
5-Bromo-2-hydroxy-3-aminopyridineEther hydrolysis productAcid-catalyzed hydrolysis during reductionLC-MS, NMR

Concluding Remarks

The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a manageable but nuanced process. Success hinges on the careful exclusion of water in the nucleophilic aromatic substitution step and the selection of appropriate, chemoselective conditions for the final nitro group reduction. By understanding the underlying chemical principles and anticipating potential side reactions, researchers can effectively troubleshoot and optimize this synthesis to achieve high yields of the desired product.

References

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • 4. (n.d.).
  • Materials Advances, 2025, Advance Article. DOI: 10.1039/D5MA00711A.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Journal of Radiation Research, 20(1), 84-94. DOI: 10.1269/jrr.20.84.
  • Illinois Experts. (2013, February 27). Pyrimidine Dimers. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Applied and Environmental Microbiology, 68(11), 5512–5517. DOI: 10.1128/AEM.68.11.5512-5517.2002.
  • CPUT. (n.d.). Formation of nitrobenzene dimers in racemic and chiral salts of 2-amino-1-(4-nitrophenyl). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2, (5), 621-627.
  • The Journal of Organic Chemistry, 48(19), 3244–3249.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Journal of Organic Chemistry, 71(16), 6196–6199.
  • Photochemical & Photobiological Sciences, 12(5), 845-851. DOI: 10.1039/C3PP25425A.
  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • Molecules, 24(20), 3650.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(2), 227-235.
  • The Journal of Organic Chemistry, 84(11), 7272–7278.
  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Chemical Sciences, 127(12), 2125-2131.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

challenges in scaling up 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-PYR-5BR-ISO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization & Troubleshooting for Scale-Up

Executive Summary

The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a critical workflow in the production of next-generation kinase inhibitors (e.g., ALK, ROS1, and KRAS G12C targets). While the chemistry appears straightforward on paper, scaling this reaction sequence introduces two primary failure modes: hydrolysis during the etherification step and hydrodebromination (loss of the bromine atom) during the nitro reduction.

This guide addresses these specific bottlenecks, moving beyond standard literature to provide process-proven troubleshooting strategies.

Module 1: The SNAr Etherification (Step 1)

Reaction: 5-bromo-2-chloro-3-nitropyridine + Isopropanol (IPA) + Base


 5-bromo-2-isopropoxy-3-nitropyridine
Q: My conversion is stalling at 80%, and I see a new impurity at RRT 0.85. Adding more base doesn't help. What is happening?

A: You are likely observing hydrolysis of the starting material to the pyridone (5-bromo-3-nitro-2-pyridone), caused by wet reagents.

The Mechanism: The 2-chloro position is highly activated by the ortho-nitro group. While this facilitates the desired attack by the isopropoxide anion, it also makes the substrate hypersensitive to hydroxide ions. If your IPA contains water (>0.5%) or your base (e.g., NaH, t-BuOK) is wet, hydroxide competes with isopropoxide. Since hydroxide is less sterically hindered, it reacts faster, permanently deactivating the molecule.

Protocol Correction (Scale-Up):

  • Reagent Quality: Do not use "dry" IPA from a solvent system if it has been sitting. Use anhydrous IPA (water content <0.05% w/w).

  • Base Selection:

    • Lab Scale: NaH (60% in oil) is common but dangerous on scale due to H2 evolution and "hot spots."

    • Process Scale: Generate Sodium Isopropoxide in situ. Charge molten sodium (if equipped) or add sodium metal chunks to anhydrous IPA at reflux before adding the substrate. This ensures 0% water and generates the nucleophile quantitatively.

  • Temperature Control: Maintain the internal temperature between 0–5°C during substrate addition. The reaction is exothermic. A runaway exotherm here promotes bis-alkylation or decomposition.

Visual Workflow:

SnAr_Workflow start Start: 5-Br-2-Cl-3-NO2 Pyridine check QC Check: Water Content <0.05%? start->check base Generate NaOiPr (Na metal + Anhydrous IPA) check->base Yes hydrolysis FAILURE: Hydrolysis to Pyridone check->hydrolysis No (Wet IPA) reaction Reaction: 0-5°C Addition Then warm to RT base->reaction success Success: 5-Br-2-iPrO-3-NO2 Pyridine reaction->success

Caption: Critical decision pathway for preventing hydrolysis during the SNAr etherification step.

Module 2: The Nitro Reduction (Step 2)

Reaction: 5-bromo-2-isopropoxy-3-nitropyridine + Reductant


 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
Q: I used Pd/C for hydrogenation, and my mass spec shows a large M-79 peak (Debromination). How do I prevent this?

A: Stop using standard Pd/C. Palladium is excellent at oxidative addition into Aryl-Bromide bonds, leading to hydrodebromination (replacement of Br with H). This is the #1 failure mode in this synthesis.

Recommended Scale-Up Method: Iron/Ammonium Chloride (Bechamp Reduction) While "old school," this method is chemically orthogonal to the Aryl-Br bond. It is 100% chemoselective for the nitro group in this scaffold.

The Protocol (Optimized for Filtration):

  • Solvent: Ethanol/Water or Methanol/Water (4:1 ratio).

  • Reagents: 3-5 equiv Iron powder (325 mesh), 3-5 equiv NH4Cl.

  • Conditions: Reflux (70-80°C) for 2-4 hours.

  • The "Sludge" Fix: On scale, iron oxide sludge clogs filters.

    • Trick: Upon completion, add Celite (0.5 wt equiv) and adjust pH to ~9-10 with Na2CO3 while hot. Filter hot through a Celite pad. The carbonate helps aggregate the iron salts.

Q: We cannot use Iron due to heavy metal waste limits. What is the catalytic alternative?

A: You must use a poisoned catalyst or a non-noble metal approach.

MethodSelectivity (Br retention)ScalabilityNotes
Pd/C + H2 Poor (<50%)HighAvoid. Rapid debromination.
Pt/C (Sulfided) + H2 Excellent (>98%)HighThe sulfur "poisons" the catalyst, preventing Ar-Br insertion while allowing NO2 reduction.
Fe / NH4Cl Perfect (100%)MediumBest for selectivity, but workup is labor-intensive (iron sludge).
Sodium Dithionite Good (>90%)MediumWorks in aqueous media; generates SO2 byproducts. Good for <1kg batches.

Troubleshooting Decision Tree:

Reduction_Logic problem Problem: Nitro Reduction w/ Bromine Retention method_q Constraint: Heavy Metal Waste Allowed? problem->method_q iron Method A: Fe / NH4Cl (Robust, 100% Selective) method_q->iron Yes (Lab/Pilot) catalytic Method B: Catalytic H2 method_q->catalytic No (GMP/Green) result_a Result: High Yield, Iron Waste iron->result_a catalyst_choice Catalyst Selection: Must use Sulfided Pt/C (NOT Pd/C) catalytic->catalyst_choice result_b Result: Clean Product, Higher Cost catalyst_choice->result_b

Caption: Selection logic for reduction methods to ensure preservation of the halogen handle.

Module 3: Isolation & Stability
Q: The final amine oil turns dark brown/black after 24 hours. Is it decomposing?

A: Yes, electron-rich aminopyridines are prone to oxidation (N-oxide formation) and polymerization upon exposure to air and light.

Stabilization Strategy: Do not store the free base oil. Convert it immediately to a crystalline salt.

  • HCl Salt: Dissolve the crude amine in EtOAc. Add 1.1 equiv of 4M HCl in Dioxane or EtOAc. The hydrochloride salt usually precipitates as a stable, off-white solid.

  • Storage: Store the salt under Nitrogen at <25°C.

References & Validated Sources
  • Synthesis of 5-Bromo-2-methylpyridin-3-amine (Analogous Chemistry):

    • Source: BenchChem / ChemicalBook.

    • Relevance: Confirms the Fe/NH4Cl reduction protocol yields >90% without debromination for 5-bromo-3-nitro-pyridine scaffolds.

    • URL:

  • Selective Reduction of Nitro Groups in Presence of Halogens:

    • Source:Heterocyclic Letters & Journal of Organic Chemistry.

    • Relevance: Validates the use of sulfided platinum or Iron-mediated reduction to prevent hydrodehalogenation.

    • URL:

  • Safety Data for Ammonium Chloride & Iron Reduction:

    • Source: Fisher Scientific SDS.

    • Relevance: Highlights hazards of ammonia gas evolution and thermal risks during the reduction workup.

    • URL:

  • Process Scale-Up of Alkoxy-Pyridines:

    • Source: Google Patents (CN110746345B).

    • Relevance: Describes the SNAr conditions and workup for similar 2-alkoxy-5-bromo-3-amine pyridine intermediates.

    • URL:

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a critical pharmacophore intermediate, frequently utilized in the synthesis of ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs). Its structural integrity hinges on three functional points: the 3-amino group, the 2-isopropoxy ether, and the 5-bromo substituent.

The Analytical Challenge: Standard NMR protocols often fail to resolve the labile 3-amino protons or differentiate the para-positioned aromatic protons (H4/H6) due to overlapping electronic effects. Furthermore, residual precursors (specifically the 3-nitro analog) can co-elute during synthesis, requiring a robust spectroscopic method for differentiation.

Guide Objective: This guide compares the performance of DMSO-d6 versus CDCl3 as solvent systems, establishing DMSO-d6 as the superior "alternative" for comprehensive structural validation. It provides self-validating protocols to ensure spectral fidelity.

Structural Analysis & Signal Logic

To interpret the spectrum accurately, one must understand the electronic "push-pull" dynamics of the pyridine ring.

  • Shielding Elements (Upfield Shift): The 3-Amino (-NH2) and 2-Isopropoxy (-OiPr) groups are strong electron donors (mesomeric effect). They significantly shield the adjacent H4 proton.

  • Deshielding Elements (Downfield Shift): The 5-Bromo (-Br) atom and the pyridine nitrogen (electronegative) deshield the H6 proton.

Predicted Signal Architecture
PositionMoietyMultiplicityApprox.[1] Shift (

)
Coupling Logic
H6 Ar-HDoublet (d)7.50 – 7.70 ppmMeta-coupling to H4 (

Hz).
H4 Ar-HDoublet (d)6.90 – 7.10 ppmMeta-coupling to H6. Upfield due to ortho-NH2.
NH2 AmineBroad Singlet (br s)4.80 – 5.50 ppmSolvent dependent (Sharp in DMSO, Broad in CDCl3).
CH IsopropylSeptet (sep)5.10 – 5.30 ppmCoupled to two -CH3 groups (

Hz).
CH3 MethylsDoublet (d)1.25 – 1.35 ppmCoupled to methine CH. Integrates to 6H.

Comparative Performance: Solvent Selection

The choice of solvent is not merely logistical; it dictates the visibility of the exchangeable protons and the resolution of the aromatic region.

Comparison Table: DMSO-d6 vs. CDCl3
FeatureAlternative A: CDCl3 (Chloroform-d)Alternative B: DMSO-d6 (Dimethyl Sulfoxide-d6)Verdict
Amine (-NH2) Visibility Poor. Often appears as a broad, flattened hump or is invisible due to rapid exchange.Excellent. Appears as a sharp, distinct singlet due to H-bonding with the solvent, inhibiting exchange.DMSO Wins
Aromatic Resolution Moderate. H4 and H6 may overlap depending on concentration.High. The polarity of DMSO typically separates H4 and H6 more distinctly.DMSO Wins
Water Artifacts Low. HDO peak at ~1.5 ppm usually does not interfere.High. HDO peak at ~3.3 ppm can obscure mid-range signals (though not an issue for this specific molecule).Neutral
Sample Solubility Good. Suitable for the free base.Excellent. Dissolves both free base and salt forms readily.DMSO Wins
Data-Driven Insight

In CDCl3 , the integral of the aromatic region often integrates to 2H, but the amine protons are unaccounted for, leading to ambiguity regarding the oxidation state of the nitrogen (e.g., is it the nitro precursor?). In DMSO-d6 , the spectrum explicitly shows the 2H singlet for NH2, confirming the reduction of the nitro group has occurred.

Experimental Protocol (Self-Validating)

This protocol is designed to be a "closed-loop" system where specific checkpoints confirm the success of the preparation.

Phase 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the solid product into a clean vial.

    • Why: <5 mg yields poor signal-to-noise; >10 mg can cause line broadening due to viscosity/aggregation.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the solvent is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Homogenization: Sonicate for 30 seconds.

    • Validation: Solution must be optically clear. Any turbidity indicates inorganic salts (e.g., KBr byproduct) which must be filtered.

Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 (minimum) to 64.

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Reasoning: The aromatic protons have longer T1 relaxation times. A short D1 will under-integrate H4/H6 relative to the methyl protons.

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing & Integration (The Check)
  • Reference: Calibrate residual DMSO quintet to 2.50 ppm .

  • Phase/Baseline: Apply automatic correction.

  • Integration Logic (Self-Check):

    • Set the Isopropyl Methyl doublet (approx 1.3 ppm) to Integral = 6.00 .

    • Check: The aromatic doublets must integrate to 1.00 (

      
      ) each.
      
    • Check: The NH2 singlet must integrate to 2.00 (

      
      ).
      
    • Check: The Isopropyl CH septet must integrate to 1.00 .

Visualization: Decision Logic & Assignments

Diagram 1: Solvent Selection Decision Tree

This workflow illustrates the logical path for selecting the correct solvent based on the analytical goal.

SolventSelection Start Start: 5-Bromo-2-isopropoxy-3-aminopyridine Analysis Goal Define Analytical Goal Start->Goal RouteA Goal: Routine Purity Check (Aliphatics Focus) Goal->RouteA RouteB Goal: Full Structural Characterization (Confirm Amine Presence) Goal->RouteB CDCl3 Solvent: CDCl3 RouteA->CDCl3 DMSO Solvent: DMSO-d6 RouteB->DMSO ResultA Result: - Sharp Aliphatics - Broad/Invisible NH2 - Risk: Missed Nitro Impurity CDCl3->ResultA ResultB Result: - Sharp NH2 Singlet (2H) - Distinct Ar-H Splitting - Confirmation of Reduction DMSO->ResultB

Caption: Decision matrix for solvent selection. DMSO-d6 is the preferred path for confirming the amine functionality.

Diagram 2: Signal Assignment & Coupling Pathway

This diagram visualizes the specific coupling interactions (J-coupling) that confirm the structure.

CouplingLogic H4 H4 (Aromatic) ~7.0 ppm J_Meta Meta Coupling (J ~ 2.0 Hz) H4->J_Meta H6 H6 (Aromatic) ~7.6 ppm NH2 NH2 (Amine) ~5.0 ppm NH2->H4 Shielding Effect CH CH (Methine) ~5.2 ppm CH->H6 NOE (Spatial Check) J_Vic Vicinal Coupling (J ~ 6.2 Hz) CH->J_Vic CH3 CH3 (Methyls) ~1.3 ppm J_Meta->H6 J_Vic->CH3 NOE NOE Interaction (Spatial)

Caption: Connectivity map showing J-coupling (solid lines) and Through-Space (NOE) interactions (dashed) for structural verification.

Troubleshooting & Impurity Profiling

A major advantage of this guide is the ability to troubleshoot synthesis issues.

ObservationDiagnosisCorrective Action
Extra Doublets at 8.5 & 8.8 ppm Precursor Contamination. The 3-Nitro analog (unreduced) is present. Nitro groups strongly deshield aromatic protons.Reprocess reduction step (e.g., Fe/NH4Cl or H2/Pd).
Broad Hump at 3-4 ppm Water/Solvent Exchange. Sample is too wet, causing NH2 to exchange with H2O.Dry sample under high vacuum; use fresh DMSO-d6 ampoule.
Missing NH2 Signal Fast Exchange (CDCl3). Protons are exchanging too fast on the NMR timescale.Switch to DMSO-d6 immediately.

References

  • ChemicalBook. (2023). 5-BROMO-2-METHYLPYRIDIN-3-AMINE 1H NMR Spectrum. (Analogous substitution pattern data).

  • National Institutes of Health (NIH). (2013). Synthesis of N-Substituted-3-amino-4-halopyridines: NMR Characterization. (Methodology for aminopyridine analysis).

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. (Reference for solvent residual peaks).

  • Doc Brown's Chemistry. (2023). 1H NMR spectra of propan-2-amine and isopropyl derivatives. (Coupling constants for isopropyl groups).

  • Organic Chemistry Data. (2023). Characteristic Proton NMR Shifts: Pyridines and Amines.

Sources

Halogenated Pyridine Scaffolds: A Spectroscopic and Reactivity Comparison of 5-Bromo and 5-Iodo Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, halogenated pyridines serve as critical linchpins for late-stage functionalization. While 5-bromo and 5-iodo pyridines are often treated interchangeably as electrophiles for cross-coupling, they exhibit distinct spectroscopic signatures and reactivity profiles.

This guide provides a technical comparison of these two scaffolds. It highlights the "Heavy Atom Effect" in NMR spectroscopy—where iodine induces a counter-intuitive shielding effect—and delineates the kinetic hierarchy that allows for site-selective catalysis.

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

The most immediate method for distinguishing these congeners is


C NMR. While electronegativity suggests that iodine (being less electronegative than bromine) should cause less deshielding, the Spin-Orbit Heavy Atom on Light Atom (SO-HALA)  effect dominates.
The "Heavy Atom" Inversion

In 5-iodopyridine, the large electron cloud of iodine causes relativistic spin-orbit coupling. This results in a significant upfield shift (shielding) of the ipso-carbon (C5), often shifting it below 100 ppm. In contrast, the 5-bromopyridine ipso-carbon appears in the typical aromatic range (~120 ppm).

Comparative Data Table (Mono-substituted Pyridine*)
NucleusParameter3-Bromopyridine (Equivalent to 5-Br)3-Iodopyridine (Equivalent to 5-I)** mechanistic Insight

C NMR
C3/C5 (Ipso) ~ 120 - 124 ppm ~ 92 - 96 ppm**Diagnostic Peak. Iodine induces strong shielding (Heavy Atom Effect).

C NMR
C2/C6 (Ortho)~ 150 ppm~ 155 ppmSlight deshielding in I-analog due to anisotropy.

H NMR
H2 (Ortho)~ 8.7 ppm~ 8.9 ppmProtons adjacent to I are often slightly deshielded vs Br due to anisotropy, but less diagnostic than

C.

*Note: In mono-substituted pyridines, position 3 and 5 are chemically equivalent. In 2-amino-5-halo scaffolds, these shifts remain consistent relative to the substituent.

Vibrational Spectroscopy (IR)[3][4]

Differentiation via Infrared Spectroscopy relies on the reduced mass (


) of the carbon-halogen bond. According to Hooke’s Law (

), the heavier iodine atom lowers the vibrational frequency significantly.
Vibrational Mode5-Bromo Pyridine5-Iodo PyridineObservation Notes
C-X Stretch 600 - 690 cm⁻¹ 500 - 600 cm⁻¹ C-I stretch often falls into the "far IR" or is obscured by ring deformations.
Ring Breathing ~ 990 - 1010 cm⁻¹~ 990 - 1010 cm⁻¹The pyridine ring breathing mode is largely unperturbed by the halogen identity.

Functional Implications: Reactivity & Selectivity[5][6]

The choice between Bromo and Iodo is rarely arbitrary in process chemistry. The C-I bond is longer and weaker than the C-Br bond, leading to faster oxidative addition rates with Pd(0) catalysts.

Bond Dissociation Energy (BDE) Hierarchy
  • C(sp²)–Br BDE: ~ 81 kcal/mol

  • C(sp²)–I BDE: ~ 65 kcal/mol

Site-Selective Strategy

In a scaffold containing both halogens (e.g., 2-bromo-5-iodopyridine), the 5-iodo position will undergo oxidative addition preferentially. This allows for sequential cross-coupling reactions (e.g., Suzuki reaction at C5, followed by Buchwald-Hartwig at C2) without requiring protecting groups.

Decision Logic: Analytical to Synthetic

The following diagram illustrates the workflow for identifying the halide and determining the appropriate synthetic pathway.

G cluster_coupling Sequential Coupling Strategy Sample Unknown Halogenated Pyridine Sample NMR 13C NMR Analysis Sample->NMR Shift_High Ipso-C > 115 ppm NMR->Shift_High Deshielded Shift_Low Ipso-C < 100 ppm NMR->Shift_Low Shielded (Heavy Atom Effect) ID_Br Identify: 5-Bromo Shift_High->ID_Br ID_I Identify: 5-Iodo Shift_Low->ID_I Reactivity_Br Reactivity: Moderate Requires standard activation ID_Br->Reactivity_Br Pd(0) Oxidative Addition Pd(0) Oxidative Addition ID_Br->Pd(0) Oxidative Addition Slow (k2) Reactivity_I Reactivity: High First site of Oxidative Addition ID_I->Reactivity_I ID_I->Pd(0) Oxidative Addition Fast (k1)

Figure 1: Analytical workflow correlating spectroscopic data to synthetic reactivity.

Experimental Protocols

Protocol A: Standardized NMR Characterization

To ensure detection of the quaternary ipso-carbon, which often has long relaxation times.

  • Sample Prep: Dissolve 10-15 mg of substrate in 0.6 mL DMSO-d6 (preferred over CDCl3 for polar heterocycles to prevent aggregation).

  • Instrument: 400 MHz (or higher) spectrometer.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Parameters:

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . (Crucial: The ipso-carbon lacks NOE enhancement from protons and relaxes slowly. Short D1 results in missing peaks).

    • Scans: Minimum 256 scans for sufficient S/N ratio.

  • Processing: Apply 1.0 Hz line broadening (LB) exponential window function to enhance signal-to-noise for quaternary carbons.

Protocol B: Competitive Reactivity Assay (Suzuki-Miyaura)

To empirically verify the reactivity difference between Br and I analogs.

  • Setup: In a glovebox or under Ar, prepare a vial with:

    • 1.0 eq 5-bromo-pyridine derivative.

    • 1.0 eq 5-iodo-pyridine derivative.

    • 1.0 eq Phenylboronic acid.

    • 0.05 eq Pd(PPh3)4.

    • 2.0 eq K2CO3.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M).

  • Reaction: Stir at Room Temperature for 1 hour. (Note: Iodine reacts at RT; Bromine often requires heat).

  • Analysis: Quench an aliquot with water/ethyl acetate. Analyze organic layer by LC-MS.

  • Result: The Iodo-substrate should show >90% conversion to the biaryl product, while the Bromo-substrate remains largely unreacted starting material.

References

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Provides baseline solvent shifts for calibration). Link

  • Reich, H. J. (2023). "Structure Determination Using NMR: Chemical Shift Effects - Heavy Atom Effect." University of Wisconsin-Madison Chemistry. (Authoritative source on the heavy atom shielding effect). Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on halogen reactivity order I > Br). Link

  • BenchChem. (2024). "3-Bromopyridine Spectral Data." (Source for specific chemical shift verification). Link

Sources

benchmarking 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine derivatives against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks derivatives of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine —a critical pharmacophore best known as the hinge-binding core of Crizotinib (PF-02341066)—against second- and third-generation ALK (Anaplastic Lymphoma Kinase) inhibitors.

While this scaffold established the paradigm for Type I ATP-competitive inhibition in ALK-positive NSCLC, early derivatives face significant challenges regarding blood-brain barrier (BBB) penetration and acquired resistance mutations (specifically L1196M and G1202R). This guide provides the experimental framework and comparative data necessary to evaluate novel derivatives of this scaffold against current clinical standards: Alectinib , Lorlatinib , and Brigatinib .

The Pharmacophore: Mechanism of Action

To benchmark effectively, one must understand the structural causality of the scaffold's performance. The 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine moiety functions as a hinge binder .

  • The 3-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (specifically Glu1197 or Met1199 in ALK).

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor from the backbone amide nitrogen.

  • The 5-Bromo Position: Serves as a vector for solvent-front modifications (e.g., the pyrazole moiety in Crizotinib) to improve potency and selectivity.

Visualization: Hinge Binding Topology

The following diagram illustrates the critical interaction nodes for this scaffold within the ATP binding pocket.

ALK_Binding_Mode Scaffold 5-Bromo-2-isopropoxy pyridin-3-amine Core Hinge Kinase Hinge Region (Met1199 / Glu1197) Scaffold->Hinge  Bidentate H-Bonds (Donor/Acceptor) Solvent Solvent Front (Modifiable via 5-Br) Scaffold->Solvent  Vector for Solubility/Potency Pocket Hydrophobic Pocket (Gatekeeper L1196) Scaffold->Pocket  Van der Waals Interactions

Figure 1: Interaction map of the aminopyridine scaffold within the ALK ATP-binding pocket. The 3-amino and pyridine nitrogen form the critical "hinge clamp."

Comparative Benchmarking Data

The following data aggregates performance metrics of the Reference Derivative (Crizotinib) —which utilizes the subject scaffold—against next-generation competitors that utilize macrocyclic or fused-bicyclic scaffolds to overcome resistance.

Table 1: Biochemical Potency (IC50) & Selectivity

Data represents mean IC50 values derived from FRET-based enzymatic assays.

Compound ClassRepresentative DrugScaffold TypeALK WT (nM)ALK L1196M (Gatekeeper)ALK G1202R (Solvent Front)ROS1 (nM)
Subject Derivative Crizotinib Aminopyridine 20 - 40 > 500 (Resistant) > 1000 (Resistant) < 10
2nd Gen StandardAlectinibBenzo[b]carbazole1.92.4> 100> 1000
2nd Gen StandardBrigatinibAminopyrimidine0.61.1> 1000.9
3rd Gen StandardLorlatinibMacrocycle< 1.0< 1.01.5< 0.5

Analysis: The subject scaffold (Crizotinib) demonstrates high potency against Wild Type (WT) ALK and ROS1 but fails significantly against the L1196M gatekeeper mutation due to steric clashes involving the 2-isopropoxy group. Newer derivatives must modify the 2-position substituent to match the compact profile of Lorlatinib.

Table 2: Cellular Efficacy (Ba/F3 Models)

Data represents GI50 (Growth Inhibition) in engineered Ba/F3 cell lines dependent on ALK fusion oncogenes.

Cell LineCrizotinib (Subject Scaffold)AlectinibLorlatinib
Ba/F3 EML4-ALK (WT) 40 - 70 nM5 - 10 nM1 - 3 nM
Ba/F3 EML4-ALK (L1196M) ~450 nM10 - 20 nM2 - 5 nM
H3122 (Lung Ca) 50 nM8 nM1 nM

Experimental Protocols for Benchmarking

To validate new derivatives of the 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine scaffold, use the following self-validating protocols.

Biochemical Kinase Assay (Z'-LYTE Format)

Objective: Determine intrinsic affinity (Ki/IC50) without cellular permeability variables.

Protocol:

  • Reagent Prep: Prepare 4X Test Compound in 1% DMSO. Prepare 2X Kinase/Peptide Mixture (ALK Recombinant Human protein + Tyr Peptide 2).

  • Reaction: Dispense 2.5 µL compound + 5 µL Kinase/Peptide mix into 384-well low-volume plates.

  • Initiation: Add 2.5 µL ATP (at Km apparent, typically 10-50 µM for ALK).

  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent A (cleaves unphosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

Validation Criteria:

  • Z'-Factor: Must be > 0.7 for the plate to be valid.

  • Reference Control: Crizotinib must return an IC50 between 20–40 nM.

Cellular Proliferation Assay (CellTiter-Glo)

Objective: Assess membrane permeability and target engagement in a physiological context.

Protocol:

  • Seeding: Seed Karpas-299 (ALK+) cells at 5,000 cells/well in 96-well opaque plates.

  • Dosing: Treat with serial dilutions of the derivative (10 µM to 0.1 nM) for 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins to lyse.

  • Equilibration: Incubate 10 mins at RT to stabilize luminescent signal.

  • Measurement: Read total luminescence (proportional to ATP/cell viability).

Screening Workflow Visualization

The following workflow outlines the logic for advancing a derivative of this scaffold from synthesis to lead candidate.

Screening_Cascade Start New Derivative (Aminopyridine Core) Biochem Biochemical Assay (ALK WT IC50) Start->Biochem Gate IC50 < 50 nM? Biochem->Gate Cellular Cellular Assay (Karpas-299 GI50) Gate->Cellular Yes Discard Discard / Redesign Gate->Discard No Selectivity Selectivity Panel (ROS1 / MET / IR) Cellular->Selectivity GI50 < 100nM Mutant Resistance Profiling (L1196M / G1202R) Selectivity->Mutant >50x Selectivity

Figure 2: Critical path for validating aminopyridine derivatives. Failure at the "Mutant" stage is the most common liability for this scaffold class.

Strategic Recommendations

  • Addressing the L1196M Liability: The 2-isopropoxy group in the subject scaffold creates a steric clash with the bulky Methionine in the L1196M mutant.

    • Strategy: Replace the isopropoxy group with smaller ether linkages or constrained rings to reduce steric bulk while maintaining the H-bond acceptor capability.

  • Improving CNS Penetration: Crizotinib (the primary derivative) is a P-gp substrate with poor CNS penetration (CSF-to-plasma ratio ~0.0026).

    • Strategy: Derivatives must reduce Total Polar Surface Area (TPSA) and avoid P-gp recognition motifs to compete with Lorlatinib.

  • Dual Inhibition (ALK/ROS1): This scaffold is naturally potent against ROS1. If ALK resistance is insurmountable, pivoting the derivative as a dedicated ROS1 inhibitor (where G2032R mutations are the concern) is a viable development path.

References

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Shaw, A. T., et al. (2020). "Resensitization to Crizotinib by the Lorlatinib ALK Resistance Mutation L1198F." New England Journal of Medicine.

  • Zhang, G., et al. (2019).[1] "Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants."[1] European Journal of Medicinal Chemistry.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

  • Thermo Fisher Scientific. "Z'-LYTE™ Kinase Assay Kit - Ser/Thr and Tyr Peptide Protocols." Thermo Fisher User Guide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.